N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with a cyano group, a fluorophenyl group, and a pyrazolyl group attached to a benzamide core. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-fluorobenzyl cyanide, which is then reacted with 3-amino-N-(1-methyl-1H-pyrazol-4-yl)benzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems for monitoring and adjusting reaction parameters ensures high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on the compound’s potential as an anti-cancer agent, given its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies are also exploring its use in treating other diseases, such as inflammatory disorders and neurological conditions.
Industry
Industrially, the compound is investigated for its applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects. For example, in cancer research, the compound may inhibit kinases involved in cell signaling, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-chlorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide
- N-[cyano(2-bromophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide
- N-[cyano(2-methylphenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide
Uniqueness
Compared to its analogs, N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-25-12-15(11-22-25)23-14-6-4-5-13(9-14)19(26)24-18(10-21)16-7-2-3-8-17(16)20/h2-9,11-12,18,23H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZOZEUNBKLZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=CC(=C2)C(=O)NC(C#N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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